molecular formula C5H6O5 B1228688 2-Methyl-3-oxosuccinic acid

2-Methyl-3-oxosuccinic acid

Cat. No. B1228688
M. Wt: 146.1 g/mol
InChI Key: CXJNNMFPXAHDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-oxosuccinic acid is an alpha,omega-dicarboxylic acid. It derives from a succinic acid. It is a conjugate acid of a 2-methyl-3-oxosuccinate(2-).

Scientific Research Applications

Asymmetric Reduction in Yeast

A study by Furuichi et al. (1987) focused on the asymmetric reduction of Diethyl 2-methyl-3-oxosuccinate in Saccharomyces fermentati. The enzyme responsible for this reduction was purified and characterized, exhibiting high enantioselectivity and stability under specific conditions. This research highlights the enzymatic potential of 2-methyl-3-oxosuccinic acid in yeast-based bioprocessing (Furuichi, Akita, Matsukura, Ōishi, & Horikoshi, 1987).

Atmospheric Chemistry and Cloud Formation

Frosch et al. (2010) investigated the thermodynamic properties of oxo-dicarboxylic acids, including oxosuccinic acid (a derivative of 2-methyl-3-oxosuccinic acid), in the context of atmospheric chemistry. The study explored their role in cloud condensation and their physical properties such as vapor pressure and density. This research contributes to understanding the atmospheric interactions of compounds related to 2-methyl-3-oxosuccinic acid (Frosch, Zardini, Platt, Muller, Reinnig, Hoffmann, & Bilde, 2010).

Synthesis of Organic Compounds

Attanasi et al. (2004) described the synthesis of new organic compounds, including 2-oxofuro[2,3-b]pyrroles, using reactions involving 2-methyl-3-oxosuccinic acid. This study highlights the chemical versatility and the role of 2-methyl-3-oxosuccinic acid in synthesizing novel organic structures, demonstrating its utility in organic chemistry (Attanasi, De Crescentini, Favi, Filippone, Mantellini, & Santeusanio, 2004).

properties

IUPAC Name

2-methyl-3-oxobutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5/c1-2(4(7)8)3(6)5(9)10/h2H,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJNNMFPXAHDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306805
Record name 2-Methyl-3-oxobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

642-93-3
Record name 2-Methyl-3-oxobutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-oxobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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